Lewis Acidity Ranking
In a comparative thermodynamic study, the Lewis acidity of tin tetrahalides was evaluated by measuring their reactions with a series of bases in benzene solution at 30°C. The reactivity of the halides was found to decrease in the order SnCl4 > SnBr4 > SnI4 [1]. Specifically, SnCl4 formed adducts with triphenylarsine, tetrahydrothiophene (THT), tetrahydrofuran (THF), and acetonitrile, whereas SnBr4 did not react with acetonitrile, and SnI4 failed to react with THT or THF [1]. This establishes SnBr4 as a distinctly moderate Lewis acid, providing a controlled reactivity window that avoids the aggressive behavior of SnCl4 while offering greater activity than the largely inert SnI4.
| Evidence Dimension | Lewis acidity and base reactivity |
|---|---|
| Target Compound Data | Forms 1:1 and 1:2 adducts with THT, THF; does not react with acetonitrile |
| Comparator Or Baseline | SnCl4: Forms adducts with triphenylarsine, THT, THF, acetonitrile; SnI4: Does not react with THT, THF, acetonitrile |
| Quantified Difference | Reactivity order: SnCl4 > SnBr4 > SnI4; SnBr4 is inactive towards acetonitrile, whereas SnCl4 is active |
| Conditions | Benzene solution, 30°C, with bases including triphenylarsine, THT, THF, acetonitrile |
Why This Matters
Selecting SnBr4 over SnCl4 can prevent unwanted side reactions with sensitive functional groups (e.g., nitriles) while still providing sufficient Lewis acidity for catalysis with ethers and thioethers.
- [1] Farhangi, Y.; Graddon, D. P. Thermodynamics of metal-ligand bond formation XXXV. Lewis acidity of tin(IV) halides. Inorg. Chim. Acta 1987, 133, 239-241. View Source
